tert-Butyl thionitrile
CAS No.: 15459-95-7
Cat. No.: VC17019595
Molecular Formula: C4H9NOS
Molecular Weight: 119.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15459-95-7 |
|---|---|
| Molecular Formula | C4H9NOS |
| Molecular Weight | 119.19 g/mol |
| IUPAC Name | 2-methyl-2-nitrososulfanylpropane |
| Standard InChI | InChI=1S/C4H9NOS/c1-4(2,3)7-5-6/h1-3H3 |
| Standard InChI Key | CCGAYDPMIVSQPK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)SN=O |
Introduction
Chemical Structure and Fundamental Properties
Tert-butyl thionitrile (IUPAC name: 2-methylpropane-2-thionitrile) has the molecular formula C₅H₉NS, with a molecular weight of 115.20 g/mol. The compound features a central sulfur atom bonded to a tert-butyl group ((CH₃)₃C–) and a nitrile group (–C≡N). This configuration imparts distinct electronic and steric properties, influencing its reactivity and stability.
Electronic and Steric Effects
The tert-butyl group’s bulkiness creates significant steric hindrance, which can slow down nucleophilic attacks on the sulfur or nitrile groups. Conversely, the electron-withdrawing nature of the nitrile group enhances the electrophilicity of the sulfur atom, facilitating reactions with nucleophiles such as amines or alcohols .
Physical Properties
While direct data on tert-butyl thionitrile’s physical properties are scarce, comparisons to analogous compounds provide insights:
These estimates are derived from trends observed in tert-butyl derivatives, where increased molecular weight correlates with higher boiling points and densities .
Reactivity and Chemical Transformations
Tert-butyl thionitrile’s reactivity is governed by its functional groups, enabling diverse transformations.
Nucleophilic Substitution
The sulfur atom’s electrophilicity allows reactions with nucleophiles. For example, treatment with amines could yield sulfenamides:
Such reactions are critical in pharmaceutical intermediate synthesis .
Complexation with Metals
The nitrile group can coordinate to metal centers, forming complexes useful in catalysis. For instance, reaction with molybdenum tetrachloride (MoCl₄) might produce:
Similar complexes with tert-butylthiol have been reported .
Acid-Catalyzed Hydrolysis
Under acidic conditions, tert-butyl thionitrile may hydrolyze to tert-butyl sulfenic acid and hydrogen cyanide:
This reaction highlights the compound’s instability in aqueous acidic environments .
Applications and Industrial Relevance
While direct applications of tert-butyl thionitrile are underexplored, its structural analogs suggest potential uses.
Gas Odorant Blends
Tert-butylthiol’s role in natural gas odorants implies that tert-butyl thionitrile could serve as a less volatile alternative, though its higher melting point (−0.5 °C) may limit practicality.
Pharmaceutical Intermediates
The nitrile group’s versatility in drug synthesis positions tert-butyl thionitrile as a candidate for constructing sulfur-containing pharmacophores.
Polymer Chemistry
Thionitriles can act as crosslinking agents in rubber vulcanization, suggesting applications in elastomer production.
Future Research Directions
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Synthetic Optimization: Developing catalytic systems for high-yield production.
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Application Trials: Testing in gas odorants and polymer networks.
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Toxicological Studies: Assessing acute and chronic exposure risks.
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